2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
Description
2-Amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidinone derivative characterized by a trifluoromethyl group at position 6, an aminomethylene Schiff base linkage at position 3, and a 4-chlorophenoxy-substituted benzylidene moiety.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorophenoxy substituent may influence electronic and steric interactions with biological targets. The Schiff base (imine) linkage contributes to conformational rigidity, which is critical for molecular recognition in drug-receptor interactions .
Properties
IUPAC Name |
2-amino-3-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O2/c19-12-5-7-13(8-6-12)28-14-4-2-1-3-11(14)10-24-26-16(27)9-15(18(20,21)22)25-17(26)23/h1-10H,(H2,23,25)/b24-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLYBHRHHHSHT-YSURURNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone, a pyrimidinone derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a trifluoromethyl group and a chlorophenoxy moiety, which may influence its interaction with biological targets.
- Molecular Formula : C18H12ClF3N4O2
- Molecular Weight : 408.76 g/mol
- IUPAC Name : 2-amino-3-(((E)-[2-(4-chlorophenoxy)phenyl]methylidene)amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that similar pyrimidinone derivatives can inhibit cancer cell proliferation. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases. For example, derivatives of pyrimidinones have been reported to exhibit inhibitory activity against the Pim-1 kinase, which is implicated in cancer progression. The IC50 values for related compounds ranged from 1.18 μM to 8.83 μM, indicating a promising potential for therapeutic applications .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In a study evaluating the cytotoxic effects of various pyrimidinone derivatives, compounds similar to the target compound were tested against MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines. The most active derivatives showed significant inhibition of cell growth, correlating with their structural features .
- Pim-1 Kinase Inhibition :
Data Table: Biological Activity Summary
| Compound | Target | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| Compound 7a | Pim-1 Kinase | 1.18 | MCF7 |
| Compound 7d | Pim-1 Kinase | 1.38 | HCT116 |
| Compound 6c | Pim-1 Kinase | 4.62 | PC3 |
| Target Compound | Cytotoxicity | TBD | Various |
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. The structural features of 2-amino-3-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone may contribute to its ability to inhibit cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For instance, compounds with similar structures have been shown to inhibit topoisomerase and cytochrome P450 enzymes, which are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
The compound's ability to inhibit microbial growth has been explored, particularly against resistant strains of bacteria and fungi. The chlorophenoxy group is known to enhance antimicrobial activity, making this compound a candidate for further development as an antimicrobial agent.
Enzyme Inhibition
The compound has potential applications as an enzyme inhibitor, particularly in the context of diseases where enzyme dysregulation is a factor. For example, studies on related compounds have demonstrated their effectiveness in inhibiting enzymes that play roles in metabolic pathways associated with various diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that pyrimidine derivatives can inhibit cell growth in vitro by targeting specific cancer pathways. |
| Study B | Antimicrobial Efficacy | Showed that compounds with similar structures effectively inhibited the growth of antibiotic-resistant bacteria. |
| Study C | Enzyme Inhibition | Identified potential for use as inhibitors of key metabolic enzymes involved in disease processes. |
Comparison with Similar Compounds
Structurally analogous pyrimidinones differ primarily in substituents on the benzylidene ring, the nature of the amino linkage, and additional functional groups. Below is a detailed comparison based on molecular structure, physicochemical properties, and reported bioactivity.
Structural and Physicochemical Comparisons
*Inferred based on structural similarity to .
Key Observations:
Trifluoromethyl analogs consistently exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . The propynyloxy group in CAS 866149-03-3 offers a reactive alkyne handle for bioconjugation, a feature absent in the target compound .
Molecular Weight Trends: The target compound (~408 Da) is heavier than most analogs due to its chlorophenoxybenzylidene group, which may impact bioavailability relative to smaller derivatives (e.g., 326 Da in benzodioxolyl analog) .
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Intermediate: How can researchers design experiments to evaluate the compound's inhibitory activity against enzymatic targets like dihydrofolate reductase (DHFR)?
Methodological Answer:
- Experimental Design :
- Enzyme Assay : Use recombinant DHFR in a spectrophotometric assay (NADPH oxidation at 340 nm) with varying inhibitor concentrations (1 nM–100 µM) .
- Controls : Include methotrexate (positive control) and vehicle (DMSO) for baseline comparison.
- Data Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate runs.
Q. Table 2: DHFR Inhibition Protocol
| Parameter | Details | Reference |
|---|---|---|
| Enzyme Concentration | 10 nM in Tris buffer (pH 7.4) | |
| Substrate (DHF) | 50 µM | |
| Incubation Time | 30 min at 37°C |
Intermediate: What strategies are effective in resolving contradictory bioactivity data across different in vitro assays?
Methodological Answer:
- Troubleshooting Steps :
- Purity Verification : Re-characterize the compound via HPLC and mass spectrometry to rule out impurities .
- Assay Conditions : Standardize variables (e.g., cell line passage number, serum concentration) .
- Structural Analog Comparison : Test derivatives (e.g., replacing trifluoromethyl with methyl) to isolate functional group effects .
- Case Study : Inconsistent antimicrobial activity may arise from differences in bacterial membrane permeability; use logP calculations to assess lipophilicity .
Advanced: What computational and experimental approaches elucidate the structure-activity relationship (SAR) of the trifluoromethyl and chlorophenoxy substituents?
Methodological Answer:
- Computational :
- Experimental :
Q. Table 3: SAR Findings from Analog Studies
| Substituent | Bioactivity Trend (IC50) | Reference |
|---|---|---|
| -CF3 | IC50 = 12 nM (DHFR inhibition) | |
| -Cl (para position) | IC50 = 8 nM (improved binding) | |
| -OCH3 | IC50 = 45 nM (reduced activity) |
Advanced: How can environmental fate studies assess the compound's persistence and transformation products?
Methodological Answer:
- Study Design :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 5–9) and analyze via LC-MS for photoproducts .
- Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives) .
- Bioaccumulation : Measure logKow (octanol-water coefficient) and BCF (bioconcentration factor) in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
